3'-Hydroxy-8-O-methylretusin is a natural product found in Myroxylon balsamum, Monopteryx uaucu, and other organisms with data available.
3′-Hydroxy-8-O-methylretusin
CAS No.: 53947-99-2
Cat. No.: VC0191473
Molecular Formula: C17H14O6
Molecular Weight: 314.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 53947-99-2 |
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Molecular Formula | C17H14O6 |
Molecular Weight | 314.29 g/mol |
IUPAC Name | 7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-8-methoxychromen-4-one |
Standard InChI | InChI=1S/C17H14O6/c1-21-14-6-3-9(7-13(14)19)11-8-23-16-10(15(11)20)4-5-12(18)17(16)22-2/h3-8,18-19H,1-2H3 |
Standard InChI Key | YYWSNCLFZSMGCM-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3OC)O)O |
Melting Point | 212 - 213 °C |
Chemical Structure and Properties
Molecular Structure
3′-Hydroxy-8-O-methylretusin is formally known by its IUPAC name 7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-8-methoxychromen-4-one . The compound has a typical isoflavone skeleton with specific substitution patterns that distinguish it from other isoflavonoids. Its structure consists of a chromen-4-one core with hydroxyl groups at positions 7 and 3′, and methoxy groups at positions 8 and 4′ .
Physical and Chemical Properties
The physical and chemical properties of 3′-Hydroxy-8-O-methylretusin are essential for understanding its behavior in biological systems and potential applications. Table 1 summarizes the key properties of this compound.
Table 1: Physical and Chemical Properties of 3′-Hydroxy-8-O-methylretusin
The compound has a relatively high melting point, indicating strong intermolecular forces in its crystal structure. Its XLogP3 value of 2.4 suggests moderate lipophilicity, which may influence its absorption and distribution in biological systems . The presence of two hydrogen bond donors and six hydrogen bond acceptors indicates potential for interactions with biological macromolecules such as proteins and nucleic acids .
Identifiers and Synonyms
3′-Hydroxy-8-O-methylretusin is known by several synonyms and identifiers in various chemical databases, facilitating its identification and cross-referencing in scientific literature.
Table 2: Identifiers and Synonyms of 3′-Hydroxy-8-O-methylretusin
Natural Occurrence and Isolation
Plant Sources
3′-Hydroxy-8-O-methylretusin has been reported in several plant species. The primary natural sources of this compound are summarized in Table 3.
Table 3: Natural Sources of 3′-Hydroxy-8-O-methylretusin
It is worth noting that both identified sources belong to the Fabaceae family (legumes), suggesting that this compound might be more prevalent in this plant family. The Fabaceae family is known for its rich content of isoflavonoids, which often serve protective functions in plants .
Chemical Classification and Structural Features
Isoflavonoid Classification
3′-Hydroxy-8-O-methylretusin belongs to the isoflavonoid class of natural products, specifically categorized under the polyketide biosynthetic pathway. In the hierarchical classification of lipids and related compounds, it falls under:
Polyketides [PK] → Flavonoids [PK12] → Isoflavonoids [PK1205]
Isoflavonoids are characterized by a 3-phenylchromen-4-one structural backbone, distinguishing them from other flavonoid subclasses. This structural arrangement contributes to their unique biological activities and properties.
Structural Features
The key structural features of 3′-Hydroxy-8-O-methylretusin include:
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A chromen-4-one core structure (benzopyran-4-one)
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A phenyl group attached at position 3 of the chromen-4-one
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Hydroxyl groups at positions 7 and 3′
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Methoxy groups at positions 8 and 4′
These structural features, particularly the pattern of hydroxylation and methoxylation, contribute to the compound's physical properties, chemical reactivity, and potential biological activities .
Analytical Methods for Detection and Quantification
Chromatographic Methods
Various chromatographic techniques can be employed for the detection and quantification of 3′-Hydroxy-8-O-methylretusin in plant extracts and biological samples. These may include:
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High-Performance Liquid Chromatography (HPLC)
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Ultra-High-Performance Liquid Chromatography (UHPLC)
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Thin-Layer Chromatography (TLC)
These techniques are often coupled with various detection methods such as UV-Visible spectroscopy, mass spectrometry, or fluorescence detection for enhanced sensitivity and specificity .
Spectroscopic Methods
Spectroscopic methods play a crucial role in the identification and structural elucidation of 3′-Hydroxy-8-O-methylretusin. These include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR)
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Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS)
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Infrared (IR) spectroscopy
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Ultraviolet-Visible (UV-Vis) spectroscopy
The HRMS data for 3′-Hydroxy-8-O-methylretusin shows a molecular ion peak corresponding to its molecular formula C17H14O6 .
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